molecular formula C15H16N2O B12895144 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one CAS No. 62035-00-1

6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one

Cat. No.: B12895144
CAS No.: 62035-00-1
M. Wt: 240.30 g/mol
InChI Key: MABSCRJSJRERIZ-UHFFFAOYSA-N
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Description

6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine, phenylboronic acid, and pyrrolidine.

    Suzuki Coupling Reaction: 2-Chloropyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base (such as potassium carbonate) to form 6-phenylpyridine.

    Nucleophilic Substitution: The 6-phenylpyridine undergoes nucleophilic substitution with pyrrolidine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst loading. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one serves as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.

Biology

This compound has potential applications in the development of biologically active molecules. Its structural features are conducive to binding with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridine: Lacks the pyrrolidine ring, making it less versatile in terms of functionalization.

    2-Phenylpyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.

    4-(Pyrrolidin-1-yl)pyridine: Lacks the phenyl group, which can influence its binding properties and reactivity.

Uniqueness

6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one is unique due to the combination of the phenyl and pyrrolidine substituents on the pyridine ring. This combination enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62035-00-1

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one

InChI

InChI=1S/C15H16N2O/c18-15-11-13(17-8-4-5-9-17)10-14(16-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,18)

InChI Key

MABSCRJSJRERIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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